molecular formula C17H18O B14604985 8-Phenylspiro[5.5]undeca-1,7-dien-3-one CAS No. 61114-29-2

8-Phenylspiro[5.5]undeca-1,7-dien-3-one

Katalognummer: B14604985
CAS-Nummer: 61114-29-2
Molekulargewicht: 238.32 g/mol
InChI-Schlüssel: MWYICTZASACTKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Phenylspiro[55]undeca-1,7-dien-3-one is a spiro compound characterized by a unique structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Phenylspiro[5.5]undeca-1,7-dien-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

8-Phenylspiro[5.5]undeca-1,7-dien-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Wirkmechanismus

The mechanism of action of 8-Phenylspiro[5.5]undeca-1,7-dien-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-Phenylspiro[5.5]undeca-1,7-dien-3-one is unique due to the presence of the phenyl group, which can enhance its stability and reactivity. This structural feature may also contribute to its potential biological activities and applications in various fields .

Eigenschaften

CAS-Nummer

61114-29-2

Molekularformel

C17H18O

Molekulargewicht

238.32 g/mol

IUPAC-Name

10-phenylspiro[5.5]undeca-4,10-dien-3-one

InChI

InChI=1S/C17H18O/c18-16-8-11-17(12-9-16)10-4-7-15(13-17)14-5-2-1-3-6-14/h1-3,5-6,8,11,13H,4,7,9-10,12H2

InChI-Schlüssel

MWYICTZASACTKM-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=CC2(C1)CCC(=O)C=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.